molecular formula C29H37N3O4 B11623204 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11623204
M. Wt: 491.6 g/mol
InChI Key: OFKXDNORTPMMIX-IMVLJIQESA-N
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Description

4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C29H37N3O4 and a molecular weight of 491.636 This compound is notable for its unique structure, which includes multiple functional groups such as allyloxy, methylbenzoyl, diethylamino, dimethylamino, and hydroxy groups

Preparation Methods

The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, each requiring specific reaction conditions and reagents. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include:

Properties

Molecular Formula

C29H37N3O4

Molecular Weight

491.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H37N3O4/c1-7-18-36-24-15-12-22(19-20(24)4)27(33)25-26(21-10-13-23(14-11-21)30(5)6)32(29(35)28(25)34)17-16-31(8-2)9-3/h7,10-15,19,26,33H,1,8-9,16-18H2,2-6H3/b27-25+

InChI Key

OFKXDNORTPMMIX-IMVLJIQESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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